molecular formula C10H18ClF2N B2927527 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride CAS No. 1380300-80-0

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

Cat. No. B2927527
CAS RN: 1380300-80-0
M. Wt: 225.71
InChI Key: NZMUOGAMBPAYOU-UHFFFAOYSA-N
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Description

“1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride” is a chemical compound that likely contains a cyclopropyl group, a cyclohexane ring, and an amine group . The cyclopropyl group is a three-membered ring structure derived from cyclopropane . The cyclohexane is a six-membered ring structure, and the amine group consists of a nitrogen atom bonded to hydrogen atoms or organic groups.


Molecular Structure Analysis

The cyclopropyl group is highly strained due to its unfavored bond angles (60°). Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals .


Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations. In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .

Scientific Research Applications

Bioconjugation in Aqueous Media

One significant application of compounds related to 1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is in the field of bioconjugation. Nakajima and Ikada (1995) studied the mechanism of amide formation using carbodiimide in aqueous media. Their research focused on the interaction between carboxylic acids and amines, relevant to the structure of the compound (Nakajima & Ikada, 1995).

Photochemical Properties

Mori and Maeda (1997) explored the photochemical properties of amino-linked bichromophoric anthracenes, which provides insights into the behavior of similar compounds under light exposure. This research can inform applications in photochemistry and material sciences (Mori & Maeda, 1997).

Synthesis of Cyclopropylamine Derivatives

Kozhushkov et al. (2010) reported on the productive synthesis of 1-ethynylcyclopropylamine, a compound structurally similar to the compound . Their work contributes to the field of synthetic organic chemistry, highlighting methods to create complex amine derivatives (Kozhushkov et al., 2010).

Transfer Hydrogenation

Chatterjee and Oestreich (2016) discussed the use of cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. Their research is crucial for understanding hydrogenation processes involving cyclohexene derivatives, which may be applicable to the compound in focus (Chatterjee & Oestreich, 2016).

Radical Transfer Hydroamination

Guin et al. (2007) explored radical transfer hydroamination with aminated cyclohexadienes. Their findings are relevant for understanding the reactivity of aminated cyclohexane derivatives in radical transfer reactions, which could apply to similar compounds (Guin et al., 2007).

properties

IUPAC Name

1-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-9(13,4-6-10)7-8-1-2-8;/h8H,1-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUOGAMBPAYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

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